![molecular formula C12H19NO2 B11891315 tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with the molecular formula C12H19NO2. It is a spirocyclic compound, which means it contains a unique ring structure where two rings share a single atom.
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate typically involves several steps. One common method includes the use of zinc-copper couple in 1,2-dimethoxyethane to facilitate cycloaddition reactions, generating the spirocyclic structure . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using more efficient catalysts to increase yield and reduce costs. specific industrial methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of spirocyclic compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 5,5-dioxo-6-oxa-5λ⁶-thia-4-azaspiro[2.4]heptane-4-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties.
Eigenschaften
Molekularformel |
C12H19NO2 |
---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
tert-butyl 6-methylidene-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-9-7-12(5-6-12)13(8-9)10(14)15-11(2,3)4/h1,5-8H2,2-4H3 |
InChI-Schlüssel |
NXFXDDPTQYRBHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC12CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.